trans-2-(4-Chlorophenyl)vinylboronic acid
Overview
Description
Trans-2-(4-Chlorophenyl)vinylboronic acid is a chemical compound that is part of a broader class of organic compounds containing a vinyl group attached to a phenyl ring which is further substituted with a chlorine atom and a boronic acid group. This compound is of interest due to its potential applications in organic synthesis and materials science, particularly in the context of creating covalent bonds with other organic substrates.
Synthesis Analysis
The synthesis of related compounds, such as the vinyl ester of 4-carboxyphenylboronic acid, has been reported using an exchange reaction of vinyl acetate with 4-carboxyphenylboronic acid . This process involves the creation of a vinyl ester that contains a boron functional group, which can then be used for further chemical reactions. Although the specific synthesis of trans-2-(4-Chlorophenyl)vinylboronic acid is not detailed in the provided papers, similar methodologies could potentially be applied for its synthesis.
Molecular Structure Analysis
The molecular structure of trans-2-(4-Chlorophenyl)vinylboronic acid would consist of a vinyl group (ethenyl) attached to a phenyl ring that is substituted with a chlorine atom at the para position and a boronic acid group. The structure is likely to be planar due to the sp2 hybridization of the carbon atoms in the vinyl group and the phenyl ring. The presence of the boronic acid group would introduce the potential for forming reversible covalent bonds with diols or other compounds containing hydroxyl groups.
Chemical Reactions Analysis
The vinyl ester of carboxyphenylboronic acid has been shown to undergo covalent fixation to wood's hydroxyl groups through a potassium carbonate (K2CO3) catalyzed transesterification reaction . This suggests that trans-2-(4-Chlorophenyl)vinylboronic acid could also participate in similar transesterification reactions with substrates containing hydroxyl groups, leading to the formation of stable covalent bonds. Additionally, the related compound 4-[2-(2-chlorophenyl)vinyl]-6,6-dimethyl-2-oxo-1,2,5,6-tetrahydropyridine-3-carbonitrile has been studied for its photoisomerization properties , indicating that vinyl compounds with chlorophenyl substituents may exhibit interesting photochemical behavior.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of trans-2-(4-Chlorophenyl)vinylboronic acid are not provided in the papers, we can infer that the compound would exhibit properties typical of vinyl boronic acids. These may include moderate solubility in organic solvents, sensitivity to oxygen and moisture due to the boronic acid group, and the ability to form complexes with various Lewis bases. The chlorine substituent would likely influence the electronic properties of the phenyl ring, potentially affecting the reactivity of the compound in electrophilic substitution reactions.
Scientific Research Applications
Synthesis Applications
Trans-2-(Trifluoromethyl)cyclopropanes Synthesis : Utilizing vinylboronic acid in Suzuki reactions has enabled the synthesis of trans-2-(trifluoromethyl)cyclopropanes, which are used in various chemical applications. This process is efficient and offers moderate to excellent yields (Duncton & Singh, 2013).
Dehydrogenative Borylation : Rhodium-catalyzed dehydrogenative borylation of vinylarenes and alkenes, including trans-2-(4-Chlorophenyl)vinylboronic acid, has been developed to produce useful vinylboronate esters. This method avoids the consumption of the alkene substrate by hydrogenation (Coapes et al., 2003).
Cross-Coupling Reactions : The Suzuki−Miyaura cross-coupling process, involving palladium catalysis, has been a significant application for vinylboronic acids in creating cross-coupled products. This includes a detailed computational study of the entire catalytic cycle (Braga et al., 2006).
Homocoupling Reaction Mechanism : A study on the homocoupling reaction of trans-2-phenylvinylboronic acid catalyzed by palladium nanocubes has provided insights into the reaction mechanisms, which is significant for understanding and improving these types of reactions (Elias et al., 2017).
Computational and Theoretical Studies
- Quantum-Chemical Investigations : The trans-cis photoisomerization mechanisms of certain compounds related to trans-2-(4-Chlorophenyl)vinylboronic acid have been investigated using quantum-chemical methods. This research contributes to a better understanding of the photoisomerization processes in similar compounds (Jansone et al., 2012).
Safety And Hazards
properties
IUPAC Name |
[(E)-2-(4-chlorophenyl)ethenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BClO2/c10-8-3-1-7(2-4-8)5-6-9(11)12/h1-6,11-12H/b6-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWSDRAPTZRYXHN-AATRIKPKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C=CC1=CC=C(C=C1)Cl)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B(/C=C/C1=CC=C(C=C1)Cl)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.41 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
trans-2-(4-Chlorophenyl)vinylboronic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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